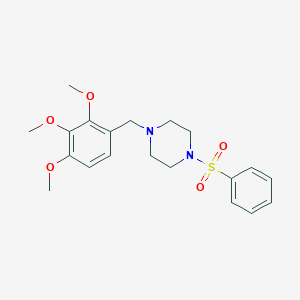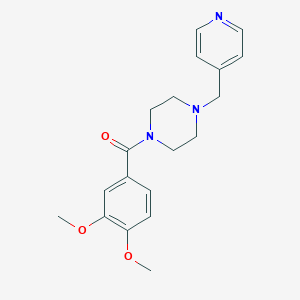
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as PTT, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PTT belongs to the class of piperazine derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been found to exhibit antioxidant and anti-inflammatory activities, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is its broad spectrum of biological activities, which makes it a versatile tool for scientific research. Additionally, 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is its low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its potential side effects.
Future Directions
There are several future directions for the research on 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of interest is the development of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine derivatives with improved solubility and potency. Additionally, more research is needed to understand the mechanism of action of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its derivatives may facilitate their use in scientific research.
Synthesis Methods
The synthesis of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction of 1-(phenylsulfonyl)piperazine with 2,3,4-trimethoxybenzyl chloride in the presence of a base. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The product is obtained by purification through column chromatography or recrystallization. The yield of 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is typically around 50-60%.
Scientific Research Applications
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to exhibit various biological activities, including anticancer, antifungal, and antimicrobial properties. It has also been studied for its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, 1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been found to possess potent antifungal and antimicrobial activities against various pathogens.
properties
Product Name |
1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine |
|---|---|
Molecular Formula |
C20H26N2O5S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C20H26N2O5S/c1-25-18-10-9-16(19(26-2)20(18)27-3)15-21-11-13-22(14-12-21)28(23,24)17-7-5-4-6-8-17/h4-10H,11-15H2,1-3H3 |
InChI Key |
LQIGVZWRPLNAIT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)


![(4-Methoxy-phenyl)-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249102.png)




![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)

![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)


![1-[4-(2,3-Dimethoxy-benzyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B249121.png)